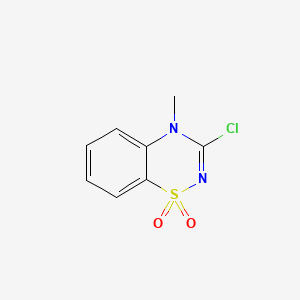

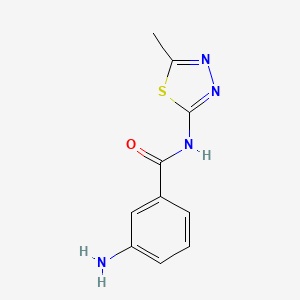

3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Vue d'ensemble

Description

“3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have shown significant therapeutic potential and possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .

Applications De Recherche Scientifique

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which include “3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide”, have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against organisms such as E. coli, B. mycoides, and C. albicans .

Antitumor Agents

Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects on multiple human cancer cell lines, including the K562 chronic myelogenous leukemia cell line . These compounds have shown potential as antitumor agents .

Kinase Inhibitors

Certain 1,3,4-thiadiazole derivatives have been found to inhibit the Abl protein kinase . This makes them potential therapeutic agents for diseases such as chronic myelogenous leukemia, which is characterized by the presence of the Bcr-Abl tyrosine kinase .

Corrosion Inhibitors

Compounds similar to “3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” have been used as corrosion inhibitors . They have demonstrated superior suppression of the corrosion process in saline solutions .

Anti-inflammatory and Analgesic Agents

Indole derivatives, which are structurally similar to “3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide”, have shown anti-inflammatory and analgesic activities . This suggests potential applications of “3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” in pain management and treatment of inflammatory conditions .

Anticancer Agents

Replacement of the phenyl group in the parent compound by furan ring or thiophene ring has shown a significant increase in the in vitro anticancer activity . This suggests that “3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” and its derivatives could be further explored for their potential as anticancer agents .

Mécanisme D'action

Target of Action

The primary targets of 1,3,4-thiadiazole derivatives, which include 3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, are Matrix Metalloproteinases (MMPs) . MMPs are a group of proteinases that play physiological roles in degrading and remodeling the extracellular membrane .

Mode of Action

The compound interacts with its targets, the MMPs, by inhibiting their activity . This inhibition disrupts processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

Biochemical Pathways

The inhibition of MMPs affects the extracellular matrix remodeling pathway . This disruption can lead to downstream effects such as the inhibition of cell proliferation and migration, which are critical processes in cancer progression .

Pharmacokinetics

It is known that the incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazole ring imparts lipophilicity , a critical attribute facilitating passage through biological membranes to reach the target site .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and migration, particularly in bacterial and cancer cells . This is due to the compound’s ability to disrupt DNA replication processes by inhibiting MMPs .

Safety and Hazards

While specific safety and hazard information for “3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is not available, it’s worth noting that similar compounds, such as 2-Amino-5-methyl-1,3,4-thiadiazole, have been classified as having Acute Toxicity (Oral), Eye Irritation, Skin Irritation, and Specific Target Organ Toxicity (Single Exposure) .

Orientations Futures

Given the wide range of therapeutic activities exhibited by 1,3,4-thiadiazole derivatives, there is considerable interest in further exploring and developing these compounds for various applications, particularly as antitumor agents . Future research could focus on modifying the structure of known derivatives with documented activity to design new antitumor agents .

Propriétés

IUPAC Name |

3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-6-13-14-10(16-6)12-9(15)7-3-2-4-8(11)5-7/h2-5H,11H2,1H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFASJMUGPCYEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801223948 | |

| Record name | 3-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

CAS RN |

1189749-65-2 | |

| Record name | 3-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189749-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B3032085.png)

![Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-](/img/structure/B3032098.png)

![dicyclohexylamine (S)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoate](/img/structure/B3032101.png)